molecular formula C23H13Cl4F3N2 B10934629 3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10934629
M. Wt: 516.2 g/mol
InChI Key: NVOJXUXPZYRKTI-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrazole ring

Preparation Methods

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the dichlorophenyl and trifluoromethylbenzyl groups. Common reagents used in these reactions include halogenated benzyl compounds, pyrazole precursors, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can be compared with other similar compounds, such as:

    3,5-bis(trifluoromethyl)benzoic acid: This compound shares the trifluoromethylbenzyl group but lacks the pyrazole ring and dichlorophenyl groups.

    N-3,5-bis(trifluoromethyl)benzyl-cinchonidinium bromide: This compound also contains the trifluoromethylbenzyl group but is structurally different due to the presence of cinchonidinium.

Properties

Molecular Formula

C23H13Cl4F3N2

Molecular Weight

516.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C23H13Cl4F3N2/c24-17-6-4-14(9-19(17)26)21-11-22(15-5-7-18(25)20(27)10-15)32(31-21)12-13-2-1-3-16(8-13)23(28,29)30/h1-11H,12H2

InChI Key

NVOJXUXPZYRKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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